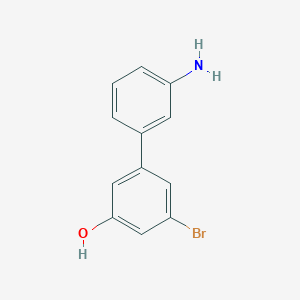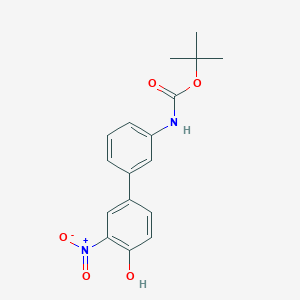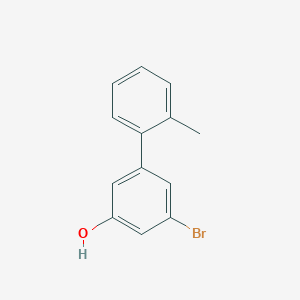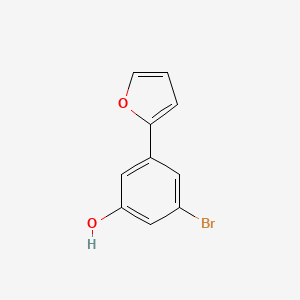
5-(3-Aminophenyl)-3-bromophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminophenyl)-3-bromophenol, 95% (5-APB-95) is a phenylbromoalkylamine derivative of the phenethylamine class of compounds. It is a structural analog of 3-bromo-4-methoxyphenethylamine (methoxyphenethylamine), and is a psychostimulant and entactogen drug of the substituted phenethylamine class. 5-APB-95 has been used in scientific research to study its effects on the central nervous system, and its potential applications in the medical field.
Applications De Recherche Scientifique
5-(3-Aminophenyl)-3-bromophenol, 95% has been used in scientific research to study its effects on the central nervous system. It has been found to have a wide range of pharmacological effects, including its ability to act as a psychostimulant, entactogen, and hallucinogen. It has also been studied for its potential applications in the medical field, as it has been found to have analgesic, anti-inflammatory, and antidepressant effects.
Mécanisme D'action
The mechanism of action of 5-(3-Aminophenyl)-3-bromophenol, 95% is still under investigation. However, it is believed to act on the central nervous system by increasing the release of dopamine, serotonin, and norepinephrine. It is also believed to interact with the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-3-bromophenol, 95% are still under investigation. However, it has been found to have a wide range of effects, including its ability to act as a psychostimulant, entactogen, and hallucinogen. It has also been found to have analgesic, anti-inflammatory, and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Aminophenyl)-3-bromophenol, 95% in laboratory experiments include its ability to act as a psychostimulant, entactogen, and hallucinogen. It also has analgesic, anti-inflammatory, and antidepressant effects. The main limitation of using 5-(3-Aminophenyl)-3-bromophenol, 95% in laboratory experiments is the lack of information regarding its long-term effects on the body.
Orientations Futures
The future directions for 5-(3-Aminophenyl)-3-bromophenol, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the medical field. Additionally, further research is needed to determine the long-term safety and efficacy of this compound. Finally, further research is needed to determine the potential for abuse and addiction of 5-(3-Aminophenyl)-3-bromophenol, 95%.
Méthodes De Synthèse
5-(3-Aminophenyl)-3-bromophenol, 95% is synthesized from 3-bromo-4-methoxyphenethylamine (methoxyphenethylamine) using a method called the reductive amination. In this method, the amine group of methoxyphenethylamine is replaced with a phenylbromoalkylamine group. The synthesis process begins with the conversion of methoxyphenethylamine to its nitroso derivative, followed by reduction of the nitroso group to an amine group. This amine group is then reacted with a phenylbromoalkylamine group to form 5-(3-Aminophenyl)-3-bromophenol, 95%.
Propriétés
IUPAC Name |
3-(3-aminophenyl)-5-bromophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWWVPWGIUUDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686352 |
Source


|
| Record name | 3'-Amino-5-bromo[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-3-bromophenol | |
CAS RN |
1261902-82-2 |
Source


|
| Record name | 3'-Amino-5-bromo[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)

![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)
![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)


![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)